Hsp70/sirt2-IN-1
Description
Hsp70/SIRT2-IN-1 (Compound 2a) is a dual-target inhibitor that selectively inhibits both Hsp70 (Heat Shock Protein 70) and SIRT2 (Sirtuin 2) with an IC50 value of 17.3 ± 2.0 μM . This compound is structurally designed to bind to the ATPase domain of Hsp70 and the catalytic site of SIRT2, disrupting their respective roles in protein folding and deacetylation. Its dual inhibition mechanism positions it as a promising candidate for cancer therapy, particularly in tumors where both Hsp70 (involved in stress response and apoptosis evasion) and SIRT2 (linked to oncogenic signaling and genomic instability) are overexpressed .
Preclinical studies highlight its antitumor activity, with demonstrated efficacy in reducing cancer cell proliferation.
Properties
Molecular Formula |
C18H17ClN2S2 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-ethyl-3-methylsulfanylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17ClN2S2/c1-3-12-6-9-15(10-17(12)22-2)20-18-21-16(11-23-18)13-4-7-14(19)8-5-13/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
UTJAFGZMEBYNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Hsp70/sirt2-IN-1 involves the preparation of thiazole-based derivatives. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving appropriate starting materials.
Functionalization of the thiazole ring: Various substituents are introduced to the thiazole ring to enhance its inhibitory activity against Hsp70 and SIRT2.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods.
Chemical Reactions Analysis
Hsp70/sirt2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the thiazole ring, potentially altering the compound’s inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
Hsp70/sirt2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: The compound has shown antitumor activity by inhibiting the functions of Hsp70 and SIRT2, which are involved in cancer cell survival and proliferation.
Neurodegenerative diseases: This compound is being studied for its potential to protect neurons and astrocytes against stress-induced damage, making it a promising candidate for treating neurodegenerative diseases.
Metabolic regulation: By inhibiting SIRT2, the compound can influence metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.
Protein folding and stress response: Hsp70 is a molecular chaperone involved in protein folding and stress response.
Mechanism of Action
Hsp70/sirt2-IN-1 exerts its effects by inhibiting the activities of Hsp70 and SIRT2. Hsp70 is a molecular chaperone that assists in protein folding and protects cells from stress. Inhibition of Hsp70 disrupts these protective mechanisms, leading to increased cellular stress and potential cell death . SIRT2 is a histone deacetylase involved in regulating gene expression and metabolic processes. Inhibition of SIRT2 affects these pathways, leading to altered cellular metabolism and potentially reduced cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
VER-155008
- Target : Hsp70 (ATP-binding domain) .

- Mechanism : Competes with ATP, blocking Hsp70’s chaperone activity.
- IC50: Not explicitly quantified in the provided evidence, but shown to reduce growth in breast and colon cancer cells .
- Key Findings: Gender-specific vascular effects: In female rats, VER-155008 significantly impairs phenylephrine-induced vascular contraction and Ca<sup>2+</sup> influx compared to males, linked to lower basal Hsp70 expression in females . No impact on nitric oxide (NO)-dependent vasodilation or oxidative stress, suggesting specificity for Ca<sup>2+</sup> handling pathways .
- Limitations : Single-target focus may limit efficacy in complex cancers.
NVP-AUY922
- Target : HSP90, indirectly modulating HSP70 and HO-1 .

- Mechanism : Disrupts HSP90-client protein interactions, upregulating HSP70 as part of the stress response.
- Key Findings :
- Limitations : Off-target effects due to HSP90’s role in multiple signaling pathways.
HSP70/SIRT2-IN-2
- Target : Dual Hsp70/SIRT2 inhibitor (structural analog of Hsp70/SIRT2-IN-1) .
- IC50 : 45.1 ± 5.0 μM for SIRT2, less potent than this compound .
- Key Findings :
Piperidine Derivatives
- Target : Hsp70 .
- Mechanism : Rational design inhibitors blocking Hsp70’s ATPase activity.
- Key Findings :
Comparative Data Table
| Compound | Target(s) | IC50 (μM) | Mechanism | Key Applications |
|---|---|---|---|---|
| This compound | Hsp70, SIRT2 | 17.3 ± 2.0 | Dual ATPase/deacetylase inhibition | Cancer therapy |
| VER-155008 | Hsp70 | N/A | ATP-binding competition | Cancer, vascular studies |
| NVP-AUY922 | HSP90 | N/A | HSP90-client disruption | Inflammation, endotoxemia |
| HSP70/SIRT2-IN-2 | Hsp70, SIRT2 | 45.1 ± 5.0 | Dual inhibition (less potent) | Cancer therapy |
| Piperidine Derivatives | Hsp70 | Variable | ATPase inhibition | Pan-cancer |
Key Research Findings and Differentiation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


